
Spectroscopic Profile of 1-Bromo-4-
iodobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Bromo-4-iodobenzene

Cat. No.: B050087 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

1-bromo-4-iodobenzene, a key intermediate in organic synthesis and drug development. The

following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS), offering a foundational dataset for its identification

and characterization.

Spectroscopic Data Summary
The quantitative spectroscopic data for 1-bromo-4-iodobenzene are summarized in the tables

below, providing a clear and concise reference for researchers.

¹H NMR Data
Table 1: ¹H NMR Chemical Shifts and Coupling Constants

Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

7.46 Doublet 8.4 2H, Ar-H ortho to Br

7.15 Doublet 8.4 2H, Ar-H ortho to I

Note: Data acquired in CDCl₃ at 300 MHz. Chemical shifts are referenced to TMS (0 ppm).[1]
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¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts

Chemical Shift (ppm) Assignment

138.4 C-I

132.3 C-H ortho to I

129.0 C-H ortho to Br

93.1 C-Br

Note: Data acquired in CDCl₃.

Infrared (IR) Spectroscopy Data
Table 3: Principal IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3080 Weak C-H stretch (aromatic)

1570 Medium C=C stretch (aromatic)

1470 Strong C=C stretch (aromatic)

1060 Strong C-H in-plane bend

1000 Strong C-H in-plane bend

810 Strong
C-H out-of-plane bend (p-

disubstituted)

680 Strong C-Br stretch

500 Medium C-I stretch

Note: Spectrum obtained from a KBr pellet.[2]

Mass Spectrometry Data
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Table 4: Key Mass Spectrometry Fragments (Electron Ionization)

m/z Relative Intensity (%) Assignment

282 100 [M]⁺ (molecular ion with ⁷⁹Br)

284 97 [M]⁺ (molecular ion with ⁸¹Br)

155 40 [M - I]⁺

76 35 [C₆H₄]⁺

Note: Electron Ionization (EI) at 70 eV.[2][3]

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy

A solution of 1-bromo-4-iodobenzene (approximately 10-20 mg) is prepared in deuterated

chloroform (CDCl₃, ~0.7 mL). The sample is transferred to a 5 mm NMR tube. The spectrum is

acquired on a 300 MHz NMR spectrometer. For ¹H NMR, 16 scans are typically acquired with a

relaxation delay of 1 second. For ¹³C NMR, a larger number of scans (e.g., 1024) is necessary

due to the low natural abundance of the ¹³C isotope, with a longer relaxation delay of 2-5

seconds to ensure full relaxation of quaternary carbons. Chemical shifts are referenced to the

residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C) or an internal

standard such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
Solid Sample Preparation (KBr Pellet Method)

Approximately 1-2 mg of 1-bromo-4-iodobenzene is finely ground with about 100-200 mg of

dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then

compressed in a pellet press under high pressure to form a thin, transparent pellet. The KBr

pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded,
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typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is

recorded and subtracted from the sample spectrum.[4][5][6]

Mass Spectrometry
Electron Ionization (EI) Mass Spectrometry

A solid sample of 1-bromo-4-iodobenzene is introduced into the mass spectrometer via a

direct insertion probe. The sample is heated to induce vaporization into the ion source, which is

maintained under high vacuum. In the ion source, the gaseous molecules are bombarded with

a beam of electrons with an energy of 70 eV.[7][8][9] This causes the molecules to ionize and

fragment. The resulting positively charged ions are then accelerated and separated by a mass

analyzer according to their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

1-bromo-4-iodobenzene.
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Caption: Workflow for the spectroscopic characterization of 1-Bromo-4-iodobenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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